6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol 6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16540131
InChI: InChI=1S/C11H14O/c12-11-7-5-9-3-1-2-4-10(9)6-8-11/h1-4,11-12H,5-8H2
SMILES:
Molecular Formula: C11H14O
Molecular Weight: 162.23 g/mol

6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol

CAS No.:

Cat. No.: VC16540131

Molecular Formula: C11H14O

Molecular Weight: 162.23 g/mol

* For research use only. Not for human or veterinary use.

6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol -

Specification

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
IUPAC Name 6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol
Standard InChI InChI=1S/C11H14O/c12-11-7-5-9-3-1-2-4-10(9)6-8-11/h1-4,11-12H,5-8H2
Standard InChI Key RQZVYMMATMNWHG-UHFFFAOYSA-N
Canonical SMILES C1CC2=CC=CC=C2CCC1O

Introduction

Structural and Molecular Characteristics

Chemical Identity

6,7,8,9-Tetrahydro-5H-benzo annulen-7-ol belongs to the benzoannulene family, featuring a seven-membered carbocyclic ring fused to a benzene ring. The hydroxyl group at the 7-position introduces polarity and reactivity, distinguishing it from non-functionalized analogs. Key molecular properties include:

PropertyValue
Molecular FormulaC11H14O\text{C}_{11}\text{H}_{14}\text{O}
Molecular Weight162.23 g/mol
CAS NumberNot publicly disclosed

The compound’s bicyclic structure contributes to its strain energy, influencing its reactivity in substitution and cycloaddition reactions.

Spectroscopic Data

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into its structure. For instance, the hydroxyl group exhibits a characteristic IR absorption band near 3383 cm1^{-1}, while 1H^1\text{H} NMR reveals resonances for aromatic protons (δ 7.0–7.5 ppm) and the hydroxyl-bearing methine group (δ 3.8–4.0 ppm) .

Synthetic Methodologies

Cycloheptanone-Aldehyde Condensation

A common synthesis involves the reaction of cycloheptanone with aromatic aldehydes in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst. Conducted in tetrahydrofuran (THF) under reflux, this method yields the target compound via aldol-like condensation followed by dehydration.

Cascade Prins/Friedel–Crafts Cyclization

An advanced approach reported by Zheng et al. (2021) employs bromoaryl ethanols as precursors. For example, 2-(2-bromophenyl)ethan-1-ol undergoes acid-catalyzed cyclization to form the benzoannulene core. Key steps include:

  • Bromoaryl Ethanol Synthesis: Reaction of 2-bromobenzaldehyde with vinyl ethers, followed by reduction with KBH4_4 to yield 2-(2-bromophenyl)ethan-1-ol (74% yield) .

  • Cyclization: Treatment with hydrochloric acid induces intramolecular Prins and Friedel–Crafts reactions, forming the bicyclic structure with regioselectivity .

This method achieves higher regiocontrol and functional group tolerance compared to traditional routes .

Chemical Reactivity and Mechanisms

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution under acidic or basic conditions. For instance, treatment with thionyl chloride converts it to the corresponding chloride, enabling further derivatization.

Oxidation and Reduction

  • Oxidation: Catalytic oxidation with Jones reagent yields the ketone derivative, 6,7,8,9-tetrahydro-5H-benzo annulen-7-one.

  • Reduction: Hydrogenation over palladium reduces the aromatic ring, producing decalin-like structures.

Cycloaddition Reactions

The strained annulene ring participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride, forming polycyclic adducts.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a scaffold for synthesizing tetralin-ols and benzoannulene derivatives with reported bioactivity. For example, analogs have shown potential as serotonin receptor modulators in preclinical studies .

Materials Science

Its rigid, conjugated structure makes it a candidate for organic semiconductors. Researchers have incorporated it into π-conjugated polymers for organic field-effect transistors (OFETs), achieving hole mobilities of up to 0.1 cm2^2/V·s.

Comparative Analysis with Related Compounds

CompoundMolecular FormulaKey Functional GroupApplications
6,7,8,9-Tetrahydro-5H-benzo annulen-7-olC11H14O\text{C}_{11}\text{H}_{14}\text{O}-OHDrug intermediates, OFETs
6,7,8,9-Tetrahydro-5H-benzo annulen-7-carbonitrileC12H13N\text{C}_{12}\text{H}_{13}\text{N}-CNAgrochemical synthesis

The carbonitrile derivative exhibits higher thermal stability but lower solubility in polar solvents compared to the hydroxylated analog.

Recent Research Findings

Regioselective Syntheses

Zheng et al. (2021) demonstrated that electron-donating substituents on the aryl ring enhance cyclization efficiency. For instance, 2-(2-bromo-4-methoxyphenyl)ethan-1-ol achieved a 76% yield in the cyclization step, outperforming chloro- or nitro-substituted analogs .

Mechanistic Insights

Density functional theory (DFT) calculations reveal that the Prins cyclization proceeds via a chair-like transition state, with activation energies of ~25 kcal/mol .

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